
Diphenyl(2-phenylethenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl(2-phenylethenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 2-phenylethenyl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(2-phenylethenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired phosphane compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Diphenyl(2-phenylethenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The phenyl and phenylethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures and purity .
科学研究应用
Diphenyl(2-phenylethenyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound forms stable complexes with transition metals, which are utilized in various catalytic processes.
Biology: In biological studies, this compound derivatives are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways.
Medicine: The compound and its derivatives are investigated for their therapeutic potential, particularly in the development of drugs targeting specific enzymes and receptors.
作用机制
The mechanism of action of diphenyl(2-phenylethenyl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to the active sites of enzymes and modulating their activity. The specific pathways involved depend on the nature of the target and the functional groups present on the phosphane molecule .
相似化合物的比较
Similar Compounds
Diphenylphosphine: Similar in structure but lacks the 2-phenylethenyl group.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus. It is widely used in organic synthesis and catalysis.
Diphenyl(2-thienyl)phosphine: Contains a thienyl group instead of the phenylethenyl group.
Uniqueness
Diphenyl(2-phenylethenyl)phosphane is unique due to the presence of the 2-phenylethenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in catalysis and a versatile intermediate in organic synthesis.
属性
分子式 |
C20H17P |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
diphenyl(2-phenylethenyl)phosphane |
InChI |
InChI=1S/C20H17P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI 键 |
UMFWLUTUYFDZNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CP(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


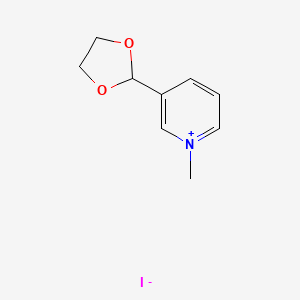
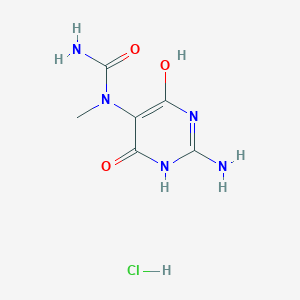
![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
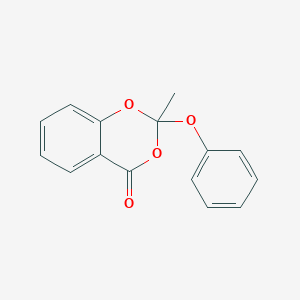
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
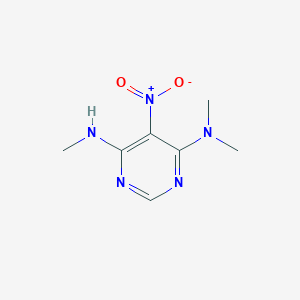
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)

![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
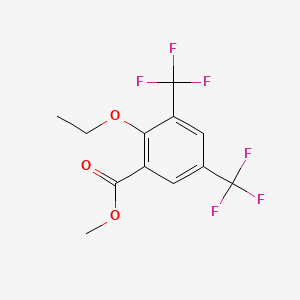
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
